N-(4-Chloro-3-cyano-6-ethoxy-7-quinolinyl)-acetamide
Description
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (ChemicalBook) reveals distinct signals corresponding to the compound’s protons (Table 2):
- Ethoxy group : A triplet at δ 1.35 ppm (3H, CH₃) and a quartet at δ 4.10 ppm (2H, OCH₂).
- Acetamide methyl : A singlet at δ 2.15 ppm (3H, COCH₃).
- Quinoline protons : Aromatic signals at δ 7.45–8.20 ppm, with a deshielded proton adjacent to the cyano group (δ 8.15 ppm).
- Amide NH : A broad singlet at δ 9.80 ppm, indicative of hydrogen bonding.
Table 2: Key ¹H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ethoxy CH₃ | 1.35 | Triplet | 3H |
| Ethoxy OCH₂ | 4.10 | Quartet | 2H |
| Acetamide COCH₃ | 2.15 | Singlet | 3H |
| Quinoline H5 | 8.15 | Singlet | 1H |
| Quinoline H8 | 7.45 | Doublet | 1H |
| Amide NH | 9.80 | Broad | 1H |
Infrared (IR) Spectroscopy
The IR spectrum (inferred from functional groups) exhibits characteristic absorptions:
- C≡N stretch : A sharp peak near 2230 cm⁻¹, confirming the cyano group.
- Amide C=O stretch : A strong band at 1680 cm⁻¹, typical of acetamide derivatives.
- Aromatic C=C stretches : Peaks between 1450–1600 cm⁻¹, consistent with the quinoline ring.
- C-O-C stretch : A signal at 1250 cm⁻¹, attributed to the ethoxy group.
Mass Spectrometry (MS)
The mass spectrum displays a molecular ion peak at m/z 289.72, corresponding to the molecular formula C₁₄H₁₂ClN₃O₂. Fragmentation patterns include:
¹³C NMR and Additional Data
The ¹³C NMR spectrum (predicted) would show signals for:
- Quinoline carbons : 110–150 ppm (aromatic carbons).
- Cyano carbon : 118 ppm (sp-hybridized).
- Acetamide carbonyl : 170 ppm.
Properties
Molecular Formula |
C14H12ClN3O2 |
|---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
N-(4-chloro-3-cyano-6-ethoxyquinolin-7-yl)acetamide |
InChI |
InChI=1S/C14H12ClN3O2/c1-3-20-13-4-10-11(5-12(13)18-8(2)19)17-7-9(6-16)14(10)15/h4-5,7H,3H2,1-2H3,(H,18,19) |
InChI Key |
XSMNMLAOFZFANL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Acetamide, N-(4-chloro-3-cyano-6-ethoxy-7-quinolinyl)- involves several steps:
Starting Material: The synthesis begins with the carbonyl precursor of the compound.
Reaction with N,N-Dimethylpyridine: The carbonyl precursor (61 g, 0.22 mol) is suspended in ethyl acetate (565 mL) along with N,N-dimethylpyridine (0.85 g, 5 mol%).
Addition of Phosphorus Oxychloride: Phosphorus oxychloride (60 mL, 0.65 mol) is slowly added to the mixture at room temperature, followed by refluxing for 2 hours to obtain a clear solution.
Cooling and Precipitation: The reaction mixture is cooled to room temperature and slowly poured into ice water (900 mL), stirred for 1 hour, and the resulting solid is washed with water (80 mL x 2) and dried.
Purification: The crude product (60 g) is suspended in dimethylformamide (180 mL) and stirred at room temperature for 1 hour.
Chemical Reactions Analysis
Acetamide, N-(4-chloro-3-cyano-6-ethoxy-7-quinolinyl)- undergoes various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not commonly documented.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include phosphorus oxychloride, dimethylformamide, and ethyl acetate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
N-(4-Chloro-3-cyano-6-ethoxy-7-quinolinyl)-acetamide is primarily recognized for its role as an intermediate in the synthesis of novel pharmaceuticals. It has been particularly noted for its application in developing anti-cancer and anti-inflammatory drugs.
Case Study: Inhibition of HER-2 Enzyme
Research has demonstrated that this compound exhibits significant activity as an inhibitor of the HER-2 enzyme, which is critical in certain breast cancers. For instance, studies showed that specific derivatives of this compound repressed the proliferation of HER-2-positive cells with an IC50 value ranging from 3 to 5 nM, indicating high potency against tumor growth .
Biological Research
The compound is utilized in biological studies to investigate various mechanisms of action within cellular pathways. This research aids in identifying new therapeutic targets for diseases.
Example Applications:
- Signal Transduction Studies : It is used to explore the pathways involved in cancer progression and treatment resistance.
- Target Discovery : The compound helps in identifying novel targets for drug development through its interaction with specific proteins involved in disease pathways.
Analytical Chemistry
In analytical chemistry, this compound serves as a crucial reagent for developing sensitive detection methods for biomolecules.
Applications:
- Assay Development : It enhances the sensitivity and specificity of assays used to detect biomarkers associated with various diseases.
Material Science
The compound is also explored in material science for creating advanced materials with unique properties.
Properties Explored:
- Electrical Conductivity : Research indicates that modifications involving this compound can lead to materials with improved conductivity.
- Stability Enhancements : Its incorporation into materials may enhance thermal and chemical stability, making them suitable for electronic and photonic applications.
Agrochemical Formulations
This compound shows potential in developing agrochemicals aimed at pest control while minimizing environmental impacts.
Potential Benefits:
- Reduced Environmental Impact : Formulations based on this compound may offer effective pest control solutions that are less harmful to non-target species.
- Increased Efficacy : Studies indicate that compounds derived from this structure can improve the efficacy of existing agrochemicals.
Data Summary Table
Mechanism of Action
The mechanism of action of Acetamide, N-(4-chloro-3-cyano-6-ethoxy-7-quinolinyl)- is primarily related to its role as an intermediate in the synthesis of neratinib. Neratinib works by irreversibly binding to the HER2 receptor, inhibiting its activity and preventing the proliferation of cancer cells. The molecular targets involved include the HER2 receptor and associated signaling pathways .
Comparison with Similar Compounds
N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (Hydroxy Analog)
- Core Structure: Quinoline.
- Substituents: 4-hydroxy (instead of 4-chloro), 3-cyano, 7-ethoxy, 6-acetamide.
- Molecular Formula : C₁₄H₁₃N₃O₃ (MW 271.28 g/mol) .
- Not directly linked to kinase inhibitors in available evidence, suggesting possible differences in biological activity or metabolic stability .
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (Benzothiazole Derivative)
- Core Structure : Benzothiazole.
- Substituents : 6-ethoxy, 2-acetamide linked to 4-chlorophenyl.
- Molecular Formula : C₁₅H₁₃ClN₂O₂S (MW 320.52 g/mol) .
- Key Differences: The benzothiazole core may confer distinct electronic properties and binding modes compared to quinoline. Patent data suggest applications in undisclosed therapeutic areas, possibly unrelated to kinase inhibition .
2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (Quinoxaline Derivative)
- Core Structure: Quinoxaline.
- Substituents: Multiple aromatic and heterocyclic groups, including pyrimidine-thio and diphenylquinoxaline.
- Synthesis : Achieved via reflux with thiouracil derivatives in 90.2% yield .
- Key Differences: The quinoxaline-pyrimidine hybrid structure likely targets different enzymes or receptors, though specific biological data are unavailable .
2-Cyano-N-[(methylamino)carbonyl]acetamide (Simple Acetamide)
- Core Structure : Linear acetamide.
- Substituents: Cyano and methylaminocarbonyl groups.
- Molecular Formula : C₅H₇N₃O₂ (MW 141.13 g/mol) .
- Key Differences :
Key Findings and Implications
Core Structure Impact: Quinoline derivatives (target and hydroxy analog) are tailored for kinase inhibition due to planar aromatic cores, facilitating ATP-binding pocket interactions. Benzothiazole and quinoxaline analogs may diverge in target specificity .
Substituent Effects :
- Chloro vs. hydroxy at position 4 significantly alters electronic properties. Chloro enhances electrophilicity, critical for covalent binding in EGFR inhibitors, while hydroxy may improve solubility but reduce stability .
Synthetic Viability: The target compound’s optimized synthesis (49% yield) is more scalable than the high-temperature cyclization required for earlier routes (40% yield) . Quinoxaline derivatives, though high-yielding, involve complex multi-step syntheses .
Therapeutic Potential: The target compound’s role in pelitinib/neratinib underscores its importance in oncology. Analogs with alternative cores (e.g., benzothiazole) may explore new therapeutic niches .
Biological Activity
N-(4-Chloro-3-cyano-6-ethoxy-7-quinolinyl)-acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 289.72 g/mol
- Melting Point : 250 °C
- Boiling Point : 518.6 °C at 760 mmHg
The compound features a quinoline ring system, which is known for its diverse biological activities, particularly in oncology and antimicrobial applications.
Biological Activity Overview
This compound exhibits various biological activities, primarily:
-
Anticancer Properties :
- It has been identified as an impurity in neratinib, an anti-cancer drug used for breast cancer treatment, suggesting its relevance in oncological research.
- The compound shows potential as a kinase inhibitor, targeting protein tyrosine kinases (PTKs) involved in cancer cell proliferation and survival .
-
Antimicrobial Activity :
- Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further exploration in this area.
The mechanism of action of this compound involves:
- Inhibition of Kinases : The compound is believed to inhibit specific kinases that are crucial for cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Binding Affinity Studies : Interaction studies suggest that the compound binds to various biological targets, including enzymes involved in cancer progression. Techniques such as molecular docking and kinetic assays are employed to evaluate these interactions .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
Case Study: Anticancer Activity
In a study focusing on quinoline derivatives, this compound exhibited significant anticancer activity against several cell lines. The compound's ability to induce apoptosis was measured using flow cytometry, revealing a substantial increase in apoptotic cells compared to controls .
Q & A
Q. What is the most efficient synthetic route for N-(4-Chloro-3-cyano-6-ethoxy-7-quinolinyl)-acetamide, and how does it address scalability challenges?
The compound is synthesized via a seven-step route, with a key cyclization step using tert-butoxide (tBuONa) in tert-butanol (tBuOH) to form the 3-cyano-4-hydroxyquinoline intermediate. This method achieves 49% overall yield and 98.9% HPLC purity , making it scalable for kilogram-scale production. Critical optimizations include minimizing side reactions during cyclization and using cost-effective reagents. For reproducibility, ensure strict control of reaction temperature (80–90°C) and stoichiometric ratios in the final acetylation step .
Q. How can researchers confirm the structural identity of this compound?
Structural confirmation requires a combination of:
- 1H NMR : Peaks for the ethoxy group (δ 1.4–1.5 ppm for CH3, δ 4.0–4.2 ppm for CH2), acetamide protons (δ 2.1–2.3 ppm), and quinoline aromatic protons (δ 7.5–8.8 ppm).
- Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 344 [M+H]+.
- Elemental analysis : Match calculated vs. observed C, H, N, and Cl percentages.
Cross-validate with IR spectroscopy for cyano (C≡N) stretching (~2200 cm⁻¹) and amide (C=O) bands (~1650 cm⁻¹) .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with water and seek medical attention.
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents. Toxicity data specific to this compound is limited, so treat it as a potential irritant and follow general acetamide safety protocols .
Q. What solvents are optimal for dissolving this compound in experimental assays?
The compound exhibits moderate solubility in polar aprotic solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| DMF | >30 |
| Ethanol | <10 |
| Water | Insoluble |
| Pre-warm DMSO to 40°C to enhance dissolution. For biological assays, prepare stock solutions in DMSO and dilute with aqueous buffers (≤1% DMSO final concentration) to avoid cytotoxicity . |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the cyclization step in the synthesis?
The cyclization of o-[(2-cyanovinyl)amino]benzoate (intermediate 14 ) is highly sensitive to:
- Base strength : tBuONa outperforms NaOH or KOH due to reduced hydrolysis of the cyano group.
- Temperature : Maintain 85°C ± 2°C to balance reaction rate and side-product formation.
- Solvent polarity : tBuOH provides optimal polarity for intermediate stabilization.
A Design of Experiments (DoE) approach is recommended to test variables like base equivalents (1.2–1.5 eq.) and reaction time (4–6 hours). Monitor progress via TLC (eluent: ethyl acetate/hexane, 1:1) .
Q. What analytical techniques are critical for resolving contradictions in purity assessments between HPLC and NMR data?
Discrepancies may arise from:
- HPLC : Overestimation due to co-elution of impurities with similar retention times.
- NMR : Underestimation if impurities lack protons (e.g., inorganic salts).
Resolution strategies : - Use LC-MS to correlate retention times with mass fragments.
- Perform 13C NMR to detect non-protonated impurities.
- Apply ion chromatography to identify anionic/cationic contaminants (e.g., unreacted starting materials) .
Q. What mechanistic insights explain the role of the cyano group in modulating biological activity?
The electron-withdrawing cyano group at position 3 enhances:
- Electrophilicity : Facilitates interactions with nucleophilic residues in target enzymes.
- Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes.
Comparative studies with analogs lacking the cyano group show 2–3-fold lower IC50 values in kinase inhibition assays, suggesting its critical role in binding affinity. Molecular docking simulations (e.g., AutoDock Vina) can further elucidate interactions with ATP-binding pockets .
Q. How do structural modifications at the ethoxy or acetamide positions affect physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
